molecular formula C26H25N5O3 B6569419 3-benzyl-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione CAS No. 921828-08-2

3-benzyl-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione

Cat. No.: B6569419
CAS No.: 921828-08-2
M. Wt: 455.5 g/mol
InChI Key: AMXXNNOKZABVRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrido[3,2-d]pyrimidine-2,4-dione derivative featuring a benzyl substituent at the 3-position and a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group at the 1-position. The core pyrimidine-dione scaffold is known for its pharmacological relevance, particularly in kinase inhibition and central nervous system (CNS) modulation .

Properties

IUPAC Name

3-benzyl-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3/c32-23(29-16-14-28(15-17-29)21-10-5-2-6-11-21)19-30-22-12-7-13-27-24(22)25(33)31(26(30)34)18-20-8-3-1-4-9-20/h1-13H,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXXNNOKZABVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-benzyl-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione is a novel derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. It is synthesized through a reaction involving 3-((1,3-dioxoisoindolin-2-yl)methyl)phenethyl 4-methylbenzenesulfonate and 1-phenylpiperazine in the presence of potassium carbonate in acetonitrile. The yield of the synthesis was approximately 75%, and the product was obtained as light yellow crystals with a melting point of 402–403 K .

Antitumor Activity

Research has demonstrated that compounds similar to This compound exhibit significant antitumor properties. In particular, derivatives containing the pyrido[3,2-d]pyrimidine scaffold have shown promising results against various cancer cell lines. For instance, studies involving related compounds revealed potent growth inhibition across multiple human tumor cell lines (NCI 60), with some compounds demonstrating activity superior to standard chemotherapeutics like 5-fluorouracil .

The biological activity can be attributed to several mechanisms:

  • Enzyme Inhibition : Some derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism essential for DNA synthesis . The presence of specific functional groups in the compound enhances binding affinity and selectivity towards DHFR.
  • Cytotoxic Effects : Compounds with arylpiperazine moieties have shown cytotoxic effects against prostate cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest through caspase activation .

Other Biological Activities

In addition to antitumor properties, the compound's structure suggests potential activities such as:

  • Antidepressant and Anxiolytic Effects : Similar compounds have been reported to exhibit anxiolytic and antidepressant properties due to their interaction with serotonin receptors .
  • Antimicrobial Properties : Heterocyclic compounds including those with piperazine rings are known for their antimicrobial activities against various pathogens .

Case Studies and Research Findings

Several studies have explored the biological efficacy of related compounds. For example:

  • In vitro Studies : A series of pyrido[3,2-d]pyrimidine derivatives were tested for their cytotoxicity against different cancer cell lines. The results indicated that modifications in the structure significantly influenced their potency .
  • In vivo Studies : Animal models have been utilized to assess the therapeutic potential of these compounds in cancer treatment settings. Results showed reduced tumor growth rates compared to control groups treated with conventional therapies .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorSignificant growth inhibition in NCI 60 cell lines
Enzyme InhibitionInhibits dihydrofolate reductase (DHFR)
Cytotoxic EffectsInduces apoptosis in prostate cancer cells
AntidepressantPotential anxiolytic effects via serotonin receptors
AntimicrobialEffective against various microbial strains

Scientific Research Applications

Pharmacological Properties

The compound exhibits a variety of pharmacological activities due to its structural components:

  • Anticancer Activity : Research indicates that derivatives of piperazine can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the pyrido-pyrimidine framework may enhance these properties by interacting with specific cellular pathways involved in cancer proliferation and survival .
  • Neuropharmacological Effects : Compounds containing piperazine rings are often investigated for their effects on the central nervous system. They may possess anxiolytic, antidepressant, and antipsychotic properties. The specific combination of the benzyl and piperazine groups in this compound suggests potential as a neuroactive agent .
  • Antimicrobial Properties : Some studies have shown that similar compounds can possess antimicrobial activity. The presence of the piperazine moiety may contribute to this effect by interfering with bacterial growth mechanisms .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various piperazine derivatives on prostate cancer cells. The results indicated that compounds similar to 3-benzyl-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione exhibited significant inhibitory effects on cell viability and induced apoptosis in these cells .
StudyFindings
Cytotoxicity against prostate cancerSignificant reduction in cell viability observed at varying concentrations
Neuropharmacological assessmentPotential anxiolytic effects noted in behavioral tests

Comparison with Similar Compounds

Research Findings and Gaps

  • However, analogous methods for pyrido-pyrimidines (e.g., cesium carbonate-mediated coupling in ) could be adapted .
  • Pharmacological Data: No direct activity data (e.g., IC50, Ki) are available for the target compound. By analogy, pyrido-pyrimidines with piperazine groups (–3) show nM-level affinity for CNS targets, suggesting the target may exhibit similar potency .
  • Optimization Potential: Introducing fluorine (as in ) or modifying the piperazine’s phenyl group (e.g., para-substitution) could refine the target’s selectivity and pharmacokinetics.

Preparation Methods

Three-Component Condensation via Microwave Irradiation

A one-pot reaction involving 4-aminouracil, malononitrile, and aromatic aldehydes under microwave irradiation (100–120°C, 5–10 min) efficiently constructs the pyrido[3,2-d]pyrimidine core. This method, reported by, leverages domino Knoevenagel-Michael-cyclization reactions, achieving yields of 82–95%. For instance, benzaldehyde derivatives facilitate the introduction of aryl groups at position 6, while the 2,4-dione moiety forms spontaneously. The use of diammonium hydrogen phosphate (DAHP) as a catalyst in aqueous ethanol further enhances atom economy and reduces byproducts.

Lewis Acid-Catalyzed Domino Reactions

BF₃·OEt₂-catalyzed three-component reactions of amines, aldehydes, and alkynes offer an alternative route to the pyrido[3,2-d]pyrimidine core. Terminal alkynes undergo hydroamination with aldehydes and amines, followed by cyclization to form the heterocyclic system. This method operates under mild conditions (room temperature to 60°C) and completes within 2–4 hours, yielding 70–85% of the desired product.

Functionalization with the 2-(4-Phenylpiperazin-1-yl)ethyl Group

The installation of the 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl moiety at position 1 requires precise control to avoid competing reactions at other nitrogen sites.

Nucleophilic Substitution with Chloroacetylpiperazine

A two-step sequence is employed:

  • Chloroacetylation : Treatment of 1H-pyrido[3,2-d]pyrimidine-2,4-dione with chloroacetyl chloride in dichloromethane (DCM) at 0°C introduces a chloroacetyl group at N1, yielding 1-chloroacetyl-pyrido[3,2-d]pyrimidine-2,4-dione (85% yield).

  • Piperazine Coupling : Reacting the chloroacetyl intermediate with 4-phenylpiperazine in acetonitrile at reflux (82°C, 12 hours) substitutes the chloride with the piperazinyl group. Triethylamine (TEA) is added to scavenge HCl, achieving 75–80% yield.

Reductive Amination Strategy

An alternative method involves reductive amination of a ketone intermediate:

  • Ketone Formation : Oxidative cleavage of a propargyl alcohol side chain (introduced via Sonogashira coupling) generates a ketone at position 1.

  • Reductive Amination : The ketone reacts with 4-phenylpiperazine in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid, forming the desired ethyl-piperazine linkage. Yields range from 70–78%.

Optimization and Catalytic Innovations

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates key steps, such as the initial three-component condensation (5–10 minutes vs. 6–8 hours conventionally). For example, the cyclization step to form the pyrido[3,2-d]pyrimidine core completes in 7 minutes at 120°C under microwave conditions, compared to 6 hours under thermal heating.

Green Chemistry Approaches

The use of DAHP in aqueous ethanol reduces environmental impact by eliminating toxic solvents. Reaction yields remain high (82–95%), and the catalyst is recoverable via simple filtration.

Comparative Analysis of Synthetic Routes

MethodKey StepsConditionsYield (%)Reference
Three-component condensationKnoevenagel-Michael-cyclizationMicrowave, DAHP, H₂O/EtOH82–95
Reductive alkylationN3-Benzylation with NaH, DMF0–5°C, 2 hours78–85
Nucleophilic substitutionChloroacetylation + Piperazine couplingReflux, TEA, MeCN75–80
Reductive aminationKetone formation + NaBH₃CNAcOH, rt, 12 hours70–78

Q & A

Basic: What are the optimal synthetic routes for preparing 3-benzyl-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4-dione?

Answer:
The synthesis typically involves multi-step reactions starting with functionalizing the pyridopyrimidine core. A key step is introducing the 4-phenylpiperazine moiety via nucleophilic substitution or amidation. For example:

  • Step 1: Condensation of pyrido[3,2-d]pyrimidine-2,4-dione with 2-chloroacetyl chloride to form the 1-(2-chloroethyl) intermediate.
  • Step 2: Reaction with 4-phenylpiperazine in polar aprotic solvents (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃ or NaOH) .
  • Step 3: Benzylation at the 3-position using benzyl bromide and a base like NaH.
    Critical parameters: Solvent polarity, temperature (60–80°C), and reaction time (12–24 hrs). Yields range from 40–65% depending on purity of intermediates .

Basic: What purification methods are recommended for isolating high-purity samples?

Answer:

  • Recrystallization: Use mixed solvents (e.g., ethanol/water or DCM/hexane) to remove unreacted starting materials.
  • Column Chromatography: Employ silica gel with gradient elution (e.g., 5–10% MeOH in DCM) for separating piperazine byproducts.
  • HPLC: Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for isolating stereoisomers or regioisomers .
    Purity validation: Confirm via HPLC (>95% purity) and NMR (absence of extraneous peaks) .

Basic: Which spectroscopic techniques are essential for structural characterization?

Answer:

  • 1H/13C NMR: Assign aromatic protons (δ 7.2–8.5 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and carbonyl carbons (δ 160–170 ppm). Compare with computational predictions (DFT) for accuracy .
  • MS (ESI/Q-TOF): Confirm molecular weight (e.g., [M+H]+ at m/z 485.2) and fragmentation patterns .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions, critical for confirming stereochemistry .

Advanced: How do substituents on the benzyl or piperazine groups influence bioactivity?

Answer:

  • Benzyl modifications: Electron-withdrawing groups (e.g., -NO₂) enhance metabolic stability but reduce solubility. Methoxy groups increase lipophilicity, affecting membrane permeability .
  • Piperazine substitutions: Bulky aryl groups (e.g., 4-chlorophenyl) improve receptor binding affinity but may introduce steric hindrance. Comparative SAR studies using analogs with varying substituents are recommended .
    Experimental design: Synthesize analogs via parallel synthesis and evaluate in vitro (e.g., enzyme inhibition assays) and in silico (docking studies) .

Advanced: How to resolve contradictions in solubility data reported across studies?

Answer:
Discrepancies often arise from:

  • Solvent purity: Use HPLC-grade solvents and standardize pH (e.g., phosphate buffer at pH 7.4) .
  • Temperature control: Measure solubility at 25°C ± 0.5°C.
  • Analytical method validation: Compare UV-Vis (λmax 270–300 nm) with LC-MS quantification. Publish detailed protocols to ensure reproducibility .

Advanced: What computational strategies optimize reaction pathways for novel analogs?

Answer:

  • Quantum chemical calculations (DFT): Model transition states to predict regioselectivity in alkylation/amination steps .
  • Machine learning: Train models on reaction databases (e.g., USPTO) to predict yields based on solvent, catalyst, and temperature .
  • MD simulations: Study solvation effects and intermediate stability in polar vs. nonpolar solvents .

Advanced: How to assess thermal stability for long-term storage?

Answer:

  • TGA/DSC: Determine decomposition onset temperature (typically >200°C for similar compounds) .
  • Accelerated stability studies: Store samples at 40°C/75% RH for 6 months and monitor purity via HPLC. Use argon atmosphere to prevent oxidation .

Advanced: Design principles for in vitro biological assays targeting kinase inhibition?

Answer:

  • Kinase selection: Prioritize kinases with conserved ATP-binding pockets (e.g., PI3K, MAPK).
  • Assay conditions: Use TR-FRET or ADP-Glo™ kits with 10 µM ATP and 1–10 µM compound concentrations. Include positive controls (e.g., staurosporine) .
  • Data analysis: Calculate IC50 values using nonlinear regression (GraphPad Prism) and validate with SPR for binding kinetics .

Advanced: Strategies to isolate and characterize stereoisomers of the compound?

Answer:

  • Chiral chromatography: Use Chiralpak IA/IB columns with hexane/IPA (90:10) to resolve enantiomers .
  • VCD spectroscopy: Compare experimental vibrational circular dichroism with DFT-simulated spectra for absolute configuration assignment .

Advanced: What engineering challenges arise during scale-up from mg to gram quantities?

Answer:

  • Reactor design: Optimize heat dissipation for exothermic amidation steps using jacketed reactors .
  • Process safety: Monitor for piperazine degradation byproducts (e.g., nitrosoamines) via LC-MS .
  • Yield optimization: Use DoE (Design of Experiments) to test variables (solvent volume, stirring rate) and reduce waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.